N-cyclopropylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADOGDWKQXHRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036598-73-8 | |
| Record name | N-cyclopropylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Cyclopropylpyridin 4 Amine and Its Analogs
Direct Synthetic Routes
Direct synthetic routes to N-cyclopropylpyridin-4-amine and its analogs primarily involve the formation of the crucial carbon-nitrogen bond between a pre-formed pyridine (B92270) ring and a cyclopropylamine (B47189) moiety. These methods are often favored for their efficiency and modularity, allowing for the late-stage introduction of the cyclopropyl (B3062369) group.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions represent the most common and direct approach for the synthesis of this compound. These reactions typically involve the displacement of a leaving group at the 4-position of the pyridine ring by cyclopropylamine. The efficiency of these reactions is heavily dependent on the nature of the leaving group, the reaction conditions, and, in many cases, the use of a catalyst.
The amination of 4-halogenated pyridines, such as 4-chloropyridine, 4-bromopyridine, or 4-iodopyridine, is a cornerstone of this compound synthesis. Due to the electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, it is susceptible to nucleophilic aromatic substitution (SNAr). However, forcing conditions such as high temperatures are often required for direct displacement.
Modern cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation, have revolutionized this transformation, allowing the C-N bond formation to occur under much milder conditions with a broader substrate scope. wikipedia.orgrug.nlorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It typically employs a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base (e.g., NaOtBu, K2CO3). wikipedia.orgresearchgate.net The choice of ligand is crucial and often determines the efficiency and scope of the reaction. The reaction has been successfully applied to the synthesis of various N-arylcyclopropylamines from aryl bromides and cyclopropylamine. researchgate.net For instance, the coupling of 3-bromopyridine with cyclopropylamine has been achieved in high yield, demonstrating the applicability of this method to heteroaryl systems. researchgate.net
Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative to palladium-based methods. nih.govunito.it While traditional Ullmann conditions require harsh temperatures, modern protocols often utilize copper(I) salts (e.g., CuI) in the presence of a ligand (e.g., L-proline, 1,10-phenanthroline) and a base, allowing the reaction to proceed at significantly lower temperatures. nih.govmdpi.com This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium.
The table below summarizes representative examples of palladium-catalyzed amination for the synthesis of N-cyclopropyl-substituted aryl and heteroarylamines. researchgate.net
| Aryl/Heteroaryl Bromide | Product | Yield (%) |
|---|---|---|
| Bromobenzene | N-cyclopropyl-N-phenylamine | 99 |
| 4-Bromotoluene | N-cyclopropyl-4-methylaniline | 43 |
| 2-Bromoanisole | N-cyclopropyl-2-methoxyaniline | 79 |
| 3-Bromoanisole | N-cyclopropyl-3-methoxyaniline | 96 |
| 1-Bromonaphthalene | N-cyclopropyl-1-naphthylamine | 88 |
| 3-Bromopyridine | N-cyclopropylpyridin-3-amine | 90 |
In the context of these substitution reactions, cyclopropylamine acts as the nitrogen nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient C4 carbon of the pyridine ring (or the palladium-activated intermediate in cross-coupling reactions). While ammonia and primary alkylamines are also effective nucleophiles, cyclopropylamine's unique electronic and steric properties can influence reactivity. thieme-connect.de The cyclopropyl group is known to have some degree of π-character, which can affect the nucleophilicity of the adjacent amine. Furthermore, its compact size allows it to participate in reactions where bulkier amines might be sterically hindered. The successful synthesis of a wide range of N-cyclopropyl-substituted arylamines underscores its efficacy as a nucleophilic partner in modern cross-coupling chemistry. researchgate.net
Cyclization Approaches for Pyridine Ring Formation
An alternative to functionalizing a pre-existing pyridine ring is to construct the pyridine ring itself with the N-cyclopropylamino moiety already incorporated into one of the precursors. These cyclization or cyclocondensation strategies can be powerful for accessing highly substituted pyridine derivatives that may be difficult to obtain through direct substitution. nih.govnih.gov
One notable approach involves a [2+2] cycloaddition-retro-electrocyclization-decarboxylation reaction sequence. This method utilizes 4-methylideneisoxazol-5(4H)-ones and ynamines to generate 4-aminopyridines under thermal, metal-free conditions. researchgate.net By employing an ynamine bearing a cyclopropyl group, this strategy could theoretically provide access to this compound analogs.
Another strategy involves the ring-opening and subsequent recyclization of other heterocyclic systems. For example, multi-substituted 4-aminopyridines have been synthesized from 2-iminopyridines. This process involves a base-mediated ring-opening to an intermediate which then undergoes a 6π-azaelectrocyclization to form the 4-aminopyridine (B3432731) ring. rsc.org
Functional Group Interconversions on Pyridine Frameworks
Synthesizing substituted pyridines can also be achieved through the chemical transformation of functional groups on the pyridine ring. A particularly versatile precursor for such transformations is pyridine N-oxide. semanticscholar.orgresearchgate.netbohrium.com The N-oxide group activates the pyridine ring, especially at the C2 and C4 positions, towards both nucleophilic and electrophilic attack, and can be easily removed at a later stage.
For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process. researchgate.net While this typically directs amination to the 2-position, modifications to the reaction sequence or starting material could potentially allow for functionalization at the 4-position. Direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has been demonstrated, which after reduction of a nitro group, yields a 3-fluoro-4-aminopyridine. rsc.org This highlights the potential of using N-oxides to first install other functionalities which can then be converted to or facilitate the introduction of the desired amino group at the 4-position.
Stereoselective Synthesis Considerations
When considering analogs of this compound, particularly those with substituents on the cyclopropyl ring, stereoselectivity becomes a critical aspect of the synthesis. The creation of chiral centers on the cyclopropane (B1198618) ring requires asymmetric synthetic methods to obtain enantiomerically pure compounds.
Significant progress has been made in the diastereoselective and enantioselective synthesis of chiral cyclopropylamines. thieme-connect.demdpi.com One method involves the reaction of N-sulfinyl α-chloro ketimines with Grignard reagents to produce chiral cyclopropylamines with high diastereoselectivity. thieme-connect.de The sulfinyl group acts as a chiral auxiliary and can be removed under acidic conditions.
Furthermore, chemoenzymatic strategies have emerged as powerful tools for stereoselective cyclopropanation. Engineered myoglobin catalysts have been developed to catalyze the asymmetric cyclopropanation of olefins with high trans-selectivity and enantioselectivity, providing access to the chiral cyclopropane cores of several drugs. nih.govrochester.edu These biocatalytic methods can produce multi-gram quantities of chiral cyclopropanes with excellent diastereo- and enantioselectivity (e.g., 98–99.9% de; 96–99.9% ee). nih.gov Such chiral cyclopropane building blocks, once converted to the corresponding amines, could be used in the aforementioned nucleophilic substitution reactions to yield enantiopure analogs of this compound.
The table below presents data on the biocatalytic synthesis of a chiral cyclopropane precursor, highlighting the high degree of stereocontrol achievable. nih.gov
| Drug/Precursor | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Isolated Yield (%) |
|---|---|---|---|
| Tranylcypromine Core | >99 | 99 | 85 |
| Tasimelteon Core | 98 | 99 | 78 |
| Ticagrelor Core | >99 | 96 | 72 |
| TRPV1 Inhibitor 24 Core | >99.9 | >99.9 | 75 |
Palladium-Catalyzed Coupling Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. The synthesis of this compound and its analogs frequently employs these robust methods.
Suzuki-Miyaura Coupling Protocols for Cyclopropyl Installation
The Suzuki-Miyaura coupling is a highly effective method for installing a cyclopropyl group onto a pyridine ring. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of a pyridine electrophile (e.g., a 4-halopyridine) with a cyclopropylboron reagent. nih.gov The versatility of this reaction allows for a broad tolerance of functional groups and generally provides good to excellent yields. nih.govrsc.org
A common approach utilizes potassium cyclopropyltrifluoroborate or cyclopropylboronic acid as the cyclopropyl source. These reagents are coupled with substrates like 4-bromopyridine or 4-chloropyridine. nih.govchemrxiv.org The catalytic system often consists of a palladium(II) acetate or a palladium complex like Pd₂(dba)₃, combined with a sterically hindered and electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). rsc.orgmdpi.com A base, typically potassium phosphate, is required to facilitate the transmetalation step. rsc.org The reaction can be performed in a variety of solvents, with dioxane/water mixtures being common. rsc.org This method provides a direct route to 4-cyclopropylpyridine, which can then be further functionalized.
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Yield |
| Pd₂(dba)₃ / PCy₃ | 2-Chloropyridine | 3-Pyridyl boronic acid | K₃PO₄ | Dioxane/H₂O | Excellent |
| Pd(OAc)₂ / SPhos | Bromo- or Iodo-thiophene | Cyclopropylboronic acid | K₃PO₄ | Toluene/H₂O | 69-93% |
| Pd(dppf)Cl₂ | 4-Bromothiophenecarbaldehyde | Potassium cyclopropyltrifluoroborate | Cs₂CO₃ | Dioxane/H₂O | 15% |
This table presents representative data for Suzuki-Miyaura couplings involving heteroaryl halides and boronic acid derivatives, illustrating typical conditions and outcomes. rsc.orgmdpi.com
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a premier method for constructing C–N bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction directly connects an amine with an aryl halide or pseudohalide, making it ideal for synthesizing this compound from cyclopropylamine and a 4-halopyridine. wikipedia.orgacsgcipr.org The reaction has gained wide use due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine followed by deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The success of the reaction heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are highly effective as they stabilize the palladium catalyst and facilitate the crucial oxidative addition and reductive elimination steps. youtube.com A strong base, like sodium tert-butoxide, is typically required to deprotonate the amine in the catalytic cycle. mdpi.com
| Catalyst | Ligand | Amine | Aryl Halide | Base | Solvent | Yield |
| PdCl₂(PPh₃)₂ | Xantphos | Various anilines | 2-Chloro-4-(pyridin-3-yl)pyrimidine | NaOtBu | Toluene | 27-82% |
| Pd(OAc)₂ | XPhos | 2-Amino-5-chloropyridine | 3-Pyridyl boronic acid | K₃PO₄ | - | High |
The table shows examples of Buchwald-Hartwig amination conditions for the synthesis of N-aryl heterocyclic amines. rsc.orgmdpi.com
Nickel-Catalyzed Reductive Couplings
As an alternative to palladium, nickel-catalyzed reactions have emerged as powerful and cost-effective methods for cross-coupling. acsgcipr.org Nickel-catalyzed reductive cross-coupling provides a direct pathway to arylcyclopropanes and related structures. nih.gov One notable protocol involves the coupling of (hetero)aryl halides with cyclopropylamine N-hydroxyphthalimide (NHP) esters. nih.govchemrxiv.orgresearchgate.net This approach is efficient, proceeds rapidly (often in under 2 hours), and demonstrates excellent functional group tolerance without the need for heat- or air-sensitive reagents. nih.govresearchgate.net
Another strategy is the reductive cross-coupling of (hetero)aryl bromides with cyclopropyl bromide. nih.gov This reaction can be achieved using a simple Ni(II) precatalyst in conjunction with a picolinamide ligand. nih.gov The method is tolerant of a wide array of functionalities, including free amines, and has proven to be scalable. nih.gov These nickel-catalyzed methods represent a more sustainable alternative to traditional cross-coupling strategies by avoiding stoichiometric chemical reductants in some electrochemical variations. polimi.it
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Reductant / Additive | Solvent | Time |
| Ni(dpm)₂·xH₂O / dtbbpy | Cyclopropylamine NHP ester | 4-Iodoanisole | Zn, TMSCl | DMA | < 2 h |
| NiBr₂·glyme / Picolinamide | 4-Bromobenzonitrile | Cyclopropyl bromide | Mn | DMA | 16 h |
This table provides examples of Nickel-catalyzed reductive coupling conditions. nih.govresearchgate.net
Other Metal-Mediated and Photochemical Syntheses
Beyond palladium and nickel catalysis, other synthetic strategies involving copper mediation and photochemical activation offer alternative routes for the formation of this compound and its derivatives.
Ullmann-Goldberg Amination
The Ullmann-Goldberg reaction is a classical copper-catalyzed method for forming C-N bonds, predating the more modern palladium-catalyzed approaches. researchgate.netscispace.com This reaction involves the coupling of an amine with an aryl halide, typically an iodide or bromide, in the presence of a copper catalyst (e.g., CuI) and a base. nih.govorganic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. scispace.com
Modern advancements have led to the development of milder protocols through the use of specific ligands that increase catalyst activity. acsgcipr.org However, the reaction can face challenges with catalyst deactivation through product inhibition or by-product inhibition, which can necessitate high catalyst loadings. rsc.org Despite these drawbacks, the Ullmann-Goldberg reaction remains a relevant tool, especially in contexts where palladium-based methods are not suitable. researchgate.net
Photochemical Cross-Coupling for C4-Functionalization
Photochemical methods represent a modern frontier in organic synthesis, enabling unique reactivity under mild conditions. For pyridine functionalization, photochemical strategies have been developed to achieve high regioselectivity at the C4 position. nih.govacs.org One such strategy involves the single-electron reduction of a pyridinium (B92312) ion, formed under acidic conditions, to generate a pyridinyl radical. nih.gov This radical intermediate can then effectively couple with other radical species, directing functionalization specifically to the C4 position and diverging from the outcomes of classical Minisci reactions. nih.govacs.org
Another approach utilizes N-substituted pyridinium salts as versatile electrophiles. frontiersin.org These salts can undergo nucleophilic addition with electron-rich (hetero)arenes at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant. frontiersin.org This method allows for the direct installation of various groups at the C4 position with excellent selectivity. frontiersin.org While often demonstrated for C-C bond formation, these principles of C4-selective radical coupling or nucleophilic addition could be adapted for the synthesis of this compound precursors. nih.govfrontiersin.org
| Method | Pyridine Substrate | Coupling Partner | Key Features |
| Organocatalytic Photoredox | Pyridine | Allylic C-H compounds | C4-selective C-C bond formation via pyridinyl radical |
| Nucleophilic Addition | N-Aminopyridinium salt | Indoles, Naphthols | C4-selective C-C bond formation; catalyst and oxidant-free |
This table summarizes key features of modern photochemical methods for C4-functionalization of pyridines. nih.govfrontiersin.org
Optimization of Reaction Conditions and Process Development for this compound
The synthesis of this compound, primarily achieved through palladium-catalyzed Buchwald-Hartwig amination, is highly dependent on the careful optimization of reaction parameters. The development of a robust and scalable process requires a systematic investigation of solvents, temperature, catalyst systems, and purification strategies to maximize yield, purity, and efficiency.
Solvent Selection and Temperature Control
The choice of solvent and the precise control of temperature are critical factors that influence the rate, yield, and side-product profile of the Buchwald-Hartwig coupling between a 4-halopyridine (typically 4-chloropyridine) and cyclopropylamine. The solvent must be capable of dissolving the reactants, base, and catalytic species to ensure a homogeneous reaction mixture, which is crucial for reproducibility and scalability.
Aprotic polar solvents are commonly employed due to their ability to support the polar intermediates in the catalytic cycle. Solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently reported for similar amination reactions. The selection is often a trade-off between catalyst stability, reaction rate, and ease of removal during workup. For instance, while toluene is less polar, it is often effective at the higher temperatures required for the activation of aryl chlorides. mdpi.com Dioxane is another effective solvent, often used with cesium carbonate as the base. beilstein-journals.org
Temperature control is paramount for managing the reaction kinetics and minimizing decomposition pathways. While higher temperatures (typically 80-110 °C) can accelerate the reaction, particularly with less reactive aryl chlorides, they can also lead to catalyst deactivation or the formation of undesired byproducts. researchgate.netacsgcipr.org Conversely, highly active modern catalyst systems may allow for the reaction to proceed efficiently at lower temperatures, even at room temperature, which is advantageous for substrates with thermally sensitive functional groups. nih.gov The optimization process often involves screening various solvent and temperature combinations to find a balance that provides a high conversion rate in a reasonable timeframe while maintaining high product selectivity.
| Solvent | Temperature (°C) | Typical Base | Observations and Outcomes | Reference |
|---|---|---|---|---|
| Toluene | 100-110 | Sodium tert-butoxide | Effective for aryl bromides and chlorides; good for achieving higher temperatures required for less reactive substrates. mdpi.comnih.gov | mdpi.comnih.gov |
| 1,4-Dioxane | 100 | Cesium carbonate (Cs₂CO₃) | Found to be crucial in combination with specific catalyst systems for coupling on heteroaromatic scaffolds. beilstein-journals.org Often provides good yields and is compatible with a range of bases. acsgcipr.org | beilstein-journals.orgacsgcipr.org |
| N,N-Dimethylformamide (DMF) | 130 | Potassium carbonate (K₂CO₃) | Used in specific cases, particularly for N-alkylation or when higher polarity is required to solubilize reactants. nih.gov | nih.gov |
| Tetrahydrofuran (THF) | Room Temp. - 65 | Sodium tert-butoxide | Suitable for highly active catalyst systems that enable reactions at lower temperatures, including room temperature couplings. nih.gov | nih.gov |
Catalyst and Ligand Systems for Enhanced Yield and Selectivity
The core of the Buchwald-Hartwig amination lies in the palladium catalyst and its associated phosphine ligand. The development of successive generations of ligands has been instrumental in expanding the reaction's scope to include challenging substrates like electron-deficient heteroaryl chlorides and primary amines such as cyclopropylamine. wikipedia.orgnih.gov
Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). beilstein-journals.org While both are effective, Pd₂(dba)₃ is a Pd(0) source and may not require an initial reduction step, potentially leading to faster catalyst activation. In some studies, Pd(OAc)₂ has been observed to give poor yields with certain heteroaromatic substrates, possibly due to the formation of inactive chelate complexes with the product. beilstein-journals.org
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of 4-chloropyridine, which can be challenging due to potential catalyst inhibition by the pyridine nitrogen, the choice of a suitable ligand is critical. nih.gov
Bidentate Ligands: Ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are widely used. Their defined bite angle and flexibility are crucial for promoting the desired reductive elimination step to form the C-N bond. The combination of Pd₂(dba)₃ and Xantphos has proven effective for the amination of various heteroaryl halides. beilstein-journals.orgnih.gov
Sterically Hindered Monophosphine Ligands: Bulky, electron-rich biaryl phosphine ligands developed by Buchwald, such as XPhos and SPhos, are highly effective for coupling aryl chlorides. beilstein-journals.org These ligands promote the initial oxidative addition step, which is often rate-limiting for chloro-substrates.
Ferrocene-Based Ligands: Josiphos-type ligands, which combine the chelating properties of bidentate systems with the steric bulk and electron-donating nature of alkylphosphines, represent a fourth generation of catalysts. These systems show remarkable activity for coupling primary amines with aryl chlorides at low catalyst loadings. nih.gov
Ylide-Functionalized Phosphines (YPhos): A recent development involves the use of adamantyl-substituted YPhos ligands (adYPhos), which are highly electron-rich and sterically demanding. This ligand class has been specifically reported to enable the efficient monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature. nih.gov
The optimization process involves screening a panel of ligands to identify the one that provides the highest yield and selectivity for this compound, often with the lowest possible catalyst loading to ensure cost-effectiveness and minimize residual palladium in the final product.
| Palladium Source | Ligand | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 4-Bromo-7-azaindole + Amines | The combination with Cs₂CO₃ in dioxane was found to be crucial, providing high yields in short reaction times (1 hour). | beilstein-journals.org |
| Pd₂(dba)₃ | SPhos / XPhos | 4-Bromo-7-azaindole + Amines | Provided moderate yields (~60-62%) but required longer reaction times (6 hours) compared to Xantphos for this specific substrate. | beilstein-journals.org |
| Pd(OAc)₂ | PCy₃ | 4-Bromo-7-azaindole + Amines | The simple trialkylphosphine ligand was found to be ineffective, generating no product. | beilstein-journals.org |
| Not Specified | adYPhos | (Hetero)aryl chlorides + Cyclopropylamine | A novel protocol enabling efficient coupling at room temperature, highlighting the high activity of this specialized ligand for challenging substrates. | nih.gov |
| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Aryl Bromide + Aminopyrimidine | Effective system using NaOtBu in refluxing toluene, yielding products in moderate to good yields (27-82%). | mdpi.comnih.gov |
Strategies for Intermediate Purification
Following the completion of the reaction, a robust purification strategy is necessary to isolate the target compound, this compound, from unreacted starting materials, the palladium catalyst, ligand residues, and inorganic salts from the base. The development of an efficient, scalable purification process is a key aspect of process development.
Common purification steps include:
Aqueous Workup: The reaction mixture is typically cooled and partitioned between an organic solvent (such as ethyl acetate or dichloromethane) and water. This step removes water-soluble inorganic salts (e.g., cesium chloride) and highly polar impurities. Multiple extractions may be performed to maximize the recovery of the product into the organic phase. mdpi.com
Trituration/Crystallization: If the product is a solid, trituration with a non-polar solvent like hexanes or diethyl ether can be an effective method to remove soluble organic impurities, such as residual ligand or starting materials, leaving the purified product as a solid to be collected by filtration. mdpi.com Recrystallization from a suitable solvent system can be employed for further purification to achieve high analytical purity.
Silica Gel Chromatography: For laboratory-scale synthesis or when impurities have similar polarity to the product, column chromatography is the most common purification method. A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), is used to elute the compounds from the silica gel column. This technique is highly effective for separating the desired product from closely related impurities but can be less practical for large-scale industrial production due to solvent consumption and cost.
Filtration through Adsorbents: To remove residual palladium, the crude product solution can be passed through a plug of an adsorbent material like Celite® or activated carbon. This is a common step in process chemistry to reduce heavy metal contamination in the final product.
The optimal purification strategy is developed by analyzing the impurity profile of the crude reaction mixture and selecting a combination of techniques that provides the desired purity in a cost-effective and scalable manner.
Chemical Reactivity and Mechanistic Investigations of N Cyclopropylpyridin 4 Amine
Electrophilic and Nucleophilic Character of the Amine Functionality
The exocyclic amine in N-cyclopropylpyridin-4-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. masterorganicchemistry.com However, its reactivity is modulated by the electronic influence of the electron-withdrawing pyridine (B92270) ring and the electron-donating cyclopropyl (B3062369) group. In general, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, though this can be affected by steric hindrance. masterorganicchemistry.com
The nitrogen atoms in this compound, both on the exocyclic amine and within the pyridine ring, can act as nucleophiles in alkylation reactions. Alkylation typically occurs with reagents such as alkyl halides or sulfates. gcwgandhinagar.comresearchgate.net
N-Alkylation of the Exocyclic Amine: The secondary amine can be alkylated to form a tertiary amine. This reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent. organic-chemistry.orgrsc.org The presence of a base is often required to neutralize the acid generated during the reaction. researchgate.net
Quaternization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring behaves like a tertiary amine and readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comlibretexts.org This reaction preserves the aromaticity of the pyridine ring. libretexts.org
Competition between these two sites is expected. The pyridine nitrogen is generally more basic (pKa of pyridine is 5.2) than a typical arylamine, making it a likely site for reaction. libretexts.org However, the specific electronic contribution of the cyclopropyl group may enhance the nucleophilicity of the exocyclic amine. The choice of reactants and conditions can influence the selectivity of the alkylation.
Table 1: Potential Alkylation Reactions
| Reaction Type | Alkylating Agent | Potential Product | Conditions |
|---|---|---|---|
| Exocyclic Amine Alkylation | Methyl Iodide (CH₃I) | N-cyclopropyl-N-methylpyridin-4-amine | Base (e.g., NaHCO₃), Solvent (e.g., Acetonitrile) |
| Pyridine Ring Quaternization | Benzyl Bromide (C₆H₅CH₂Br) | 4-(Cyclopropylamino)-1-benzylpyridin-1-ium bromide | Heat, Solvent (e.g., DMF) |
The secondary amine functionality of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). mdpi.comsmolecule.com This reaction is a robust and widely used transformation for protecting or modifying amine groups. mdpi.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
Research on similar structures shows that acylation is a common synthetic step. For instance, acylation of related amine intermediates is used in the synthesis of complex biologically active molecules. nih.gov The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced when an acid chloride is used.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | N-acetyl-N-cyclopropylpyridin-4-amine | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine) |
| Acetic Anhydride | N-acetyl-N-cyclopropylpyridin-4-amine | Heat or catalyst (e.g., DMAP) |
The nucleophilic character of the amine is a central feature of its reactivity profile. A nucleophile is a species that donates an electron pair to an electrophile. libretexts.org The strength of a nucleophile generally correlates with its basicity, although steric hindrance can play a significant role. masterorganicchemistry.commasterorganicchemistry.com For amines, increasing alkyl substitution generally increases basicity and nucleophilicity due to the inductive effect of alkyl groups. masterorganicchemistry.com
In this compound, the exocyclic amine acts as the primary nucleophilic center for forming new carbon-nitrogen bonds, as seen in the alkylation and acylation reactions. Its nucleophilicity is influenced by a balance of factors:
Electron Donation: The cyclopropyl group can donate electron density to the nitrogen, enhancing its nucleophilicity.
Electron Withdrawal: The pyridine ring withdraws electron density from the amino group, which tends to decrease its nucleophilicity compared to a simple dialkylamine. uoanbar.edu.iq
Steric Hindrance: The cyclopropyl group presents more steric bulk than a hydrogen atom but less than a tert-butyl group, which can affect the rate of reaction with sterically demanding electrophiles. masterorganicchemistry.com
The amine can participate in nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form iminium intermediates, or engage in Michael additions to α,β-unsaturated carbonyl compounds.
Pyridine Ring Reactivity
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. gcwgandhinagar.comimperial.ac.uk This electronic characteristic makes the pyridine ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. libretexts.orguoanbar.edu.iq
The reactivity of the pyridine core in this compound is significantly influenced by the powerful electron-donating nature of the 4-amino substituent.
Electrophilic Aromatic Substitution (SEAr): Unsubstituted pyridine undergoes electrophilic substitution only under very harsh conditions, with the electrophile typically attacking the C-3 position. libretexts.orguoanbar.edu.iq However, the 4-amino group is a strong activating group and is ortho-, para-directing. In this molecule, it would strongly direct incoming electrophiles to the C-3 and C-5 positions (ortho to the amine). This activating effect counteracts the inherent deactivation of the pyridine ring, making electrophilic substitution more feasible than in pyridine itself. Reactions like nitration, halogenation, or sulfonation would be expected to yield 3-substituted or 3,5-disubstituted products under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iqimperial.ac.uk In this compound, the C-4 position is already substituted. The strong electron-donating amino group at C-4 increases the electron density of the ring, making it less susceptible to nucleophilic attack than unsubstituted pyridine. However, if a good leaving group (e.g., a halogen) were present at the C-2 or C-6 position, a nucleophilic aromatic substitution reaction could still occur.
Table 3: Predicted Regioselectivity of Substitution on the Pyridine Ring
| Reaction Type | Reagent | Predicted Position of Attack | Rationale |
|---|---|---|---|
| Electrophilic (e.g., Bromination) | Br₂/FeBr₃ | C-3 and C-5 | The activating 4-amino group directs ortho. libretexts.org |
The pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgscripps.edu
The formation of This compound N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. scripps.edu The N-oxide group has several key effects:
It is a weaker base than the parent pyridine. scripps.edu
The N-oxide oxygen is a nucleophilic center itself. thieme-connect.de
It activates the ring towards both electrophilic and nucleophilic substitution. The resonance structures of pyridine N-oxide show that electron density is pushed into the ring, particularly at the C-2, C-4, and C-6 positions. scripps.eduthieme-connect.de
This increased electron density makes the ring more susceptible to electrophilic attack. Since the C-4 position is blocked, electrophiles would be directed to the C-2 and C-6 positions. Conversely, reaction with certain electrophiles (e.g., acetic anhydride) at the N-oxide oxygen activates the C-2 and C-6 positions for subsequent nucleophilic attack, often leading to functionalization at these sites after a rearrangement. youtube.com
Table 4: Oxidation to N-Oxide
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Inert solvent (e.g., CH₂Cl₂), Room temperature |
Reduction of the Pyridine Nucleus
The pyridine ring of this compound is electron-deficient and can undergo reduction to yield the corresponding piperidine (B6355638) derivative. The choice of reducing agent and reaction conditions is critical to achieve this transformation without affecting the cyclopropylamine (B47189) functionality.
Commonly employed methods for the reduction of pyridine rings include catalytic hydrogenation and the use of chemical reducing agents. vdoc.pub
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as platinum, palladium, and Raney nickel are effective for pyridine reduction. vdoc.pub For instance, the reduction of 2-cyclopropylpyridine (B3349194) has been successfully achieved using a palladium on charcoal catalyst. datapdf.com The reaction is generally performed at room temperature and atmospheric pressure. datapdf.com A similar approach would be applicable to this compound, leading to N-cyclopropylpiperidin-4-amine.
Chemical Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be used. vdoc.pub However, sodium borohydride is often less effective for reducing the pyridine nucleus unless the ring is activated, for example, as a pyridinium salt. vdoc.pub The use of these hydrides requires careful control to avoid potential side reactions.
The table below summarizes typical conditions for pyridine reduction, which are applicable to this compound.
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂ / Pd/C | Ethanol | Room Temp, Atm. Pressure | N-cyclopropylpiperidin-4-amine |
| H₂ / PtO₂ | Acetic Acid | Room Temp, Atm. Pressure | N-cyclopropylpiperidin-4-amine |
| NaBH₄ | Methanol | Requires ring activation (e.g., quaternization) | N-cyclopropylpiperidin-4-amine |
| LiAlH₄ | Diethyl ether / THF | Reflux | N-cyclopropylpiperidin-4-amine |
Table 1: Illustrative Reduction Conditions for the Pyridine Nucleus.
Aromatic Functionalization Strategies
Functionalization of the pyridine ring in this compound is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. beilstein-journals.org The nitrogen atom's lone pair can also interact with Lewis acids, further reducing reactivity. beilstein-journals.org However, several strategies can be employed to introduce new functional groups onto the aromatic core.
Directed ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. While the secondary amine group itself is not a strong directing group, it can be converted into a more effective one, such as an amide. Subsequent treatment with a strong base like an organolithium reagent would lead to deprotonation at the C-3 position, ortho to the directing group. The resulting lithiated species can then be quenched with various electrophiles.
Halogenation: Direct halogenation of the pyridine ring can be achieved, often requiring forcing conditions. The positions ortho and para to the activating amino group (C-3 and C-5) would be the most likely sites for substitution.
Nucleophilic Aromatic Substitution (SNA_r): If a leaving group, such as a halogen, is present on the ring (e.g., at the 2- or 3-position), it can be displaced by strong nucleophiles. For example, the chlorine atom in 4-chloro-3-cyclopropylpyridin-2-amine (B11787887) is susceptible to displacement by nucleophiles. vulcanchem.com
The table below outlines potential functionalization reactions for the pyridine ring.
| Reaction Type | Position(s) | Reagents | Potential Product |
| Bromination | C-3, C-5 | NBS, H₂SO₄ | 3-Bromo-N-cyclopropylpyridin-4-amine |
| Nitration | C-3, C-5 | HNO₃, H₂SO₄ | N-cyclopropyl-3-nitropyridin-4-amine |
| Directed ortho-Metalation (via amide) | C-3 | 1. Ac₂O 2. n-BuLi 3. Electrophile (E) | 3-E-N-cyclopropylacetamidopyridine |
Table 2: Potential Aromatic Functionalization Strategies.
Cyclopropyl Group Transformations
The cyclopropyl group attached to the amine in this compound is a source of significant chemical reactivity due to its inherent ring strain. cymitquimica.comsmolecule.com
Ring-Opening Reactions and Rearrangements
The three-membered ring of the cyclopropyl group can undergo cleavage under various conditions, leading to linear or rearranged products. This reactivity is particularly pronounced in cyclopropylamines.
Oxidative Ring Opening: Cytochrome P450 (CYP) enzymes can mediate the oxidation of cyclopropylamines. hyphadiscovery.com This process can lead to the formation of reactive ring-opened intermediates which can form adducts with other molecules. hyphadiscovery.com For example, the oxidation of a model cyclopropylamine has been shown to result in radical formation and ring opening. hyphadiscovery.com
Lewis Acid-Catalyzed Ring Opening: Donor-acceptor cyclopropanes readily undergo ring-opening when activated by Lewis acids. uni-regensburg.de While this compound is not a classic donor-acceptor cyclopropane (B1198618), the principle of Lewis acid activation could potentially facilitate ring-opening under specific conditions, especially if the pyridine nitrogen is coordinated to the Lewis acid.
Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to the but-3-enyl radical. psu.edu If a radical were to be generated on the carbon adjacent to the cyclopropane ring (e.g., through hydrogen abstraction), rapid rearrangement would be expected.
Influence of Ring Strain on Reactivity
The high degree of ring strain in the cyclopropyl group is a primary driver for its characteristic reactions. nsf.gov This strain energy, estimated to be around 27.5 kcal/mol, is released during ring-opening reactions, providing a significant thermodynamic driving force.
The C-C bonds of the cyclopropane ring have a higher p-character than typical sp³-hybridized carbons, giving them partial double-bond character. This electronic feature, combined with the ring strain, makes the cyclopropyl group susceptible to attack by radicals and electrophiles that can lead to ring cleavage. The stability of the resulting intermediates or products often dictates the regioselectivity of the ring-opening process. psu.edu For instance, ring opening of substituted cyclopropylmethyl radicals typically proceeds to form the most stabilized radical intermediate. psu.edu
Elucidation of Reaction Mechanisms and Pathways
Understanding the mechanisms of reactions involving this compound is key to controlling its chemical transformations.
Mechanistic Studies of Amine Condensation Reactions
As a secondary amine, this compound can react with aldehydes and ketones to form enamines. libretexts.org This reaction is typically acid-catalyzed and proceeds through a multistep mechanism.
The general mechanism for enamine formation is as follows: libretexts.org
Nucleophilic Attack: The lone pair of the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a C=N double bond and generating an iminium ion.
Deprotonation: A base (often a solvent molecule or another amine molecule) removes a proton from an adjacent carbon atom (the α-carbon), leading to the formation of the C=C double bond of the enamine and regenerating the acid catalyst.
This reaction is reversible, and the formation of the enamine is often driven by the removal of water from the reaction mixture. libretexts.org The use of reductive amination conditions, where a reducing agent like sodium cyanoborohydride (NaBH₃CN) is present, would lead to the reduction of the intermediate iminium ion to form a tertiary amine. libretexts.org
Kinetics and Thermodynamics of Key Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, particularly those involving pyridines and cyclopropylamines. The kinetics of reactions involving pyridines often showcase the nucleophilic character of the pyridine nitrogen, while the thermodynamics are influenced by the stability of intermediates and products.
A relevant analogy can be found in the kinetic investigation of the reactions of various pyridines with thionocarbonates. nih.gov Such studies reveal the formation of tetrahedral intermediates, with the rate of reaction being dependent on the electronic properties of the pyridine. nih.gov For instance, the reaction of pyridines with 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates has been shown to proceed via a zwitterionic tetrahedral intermediate. nih.gov The rate of formation of this intermediate is sensitive to the electron-donating or -withdrawing nature of the substituents on the pyridine ring. nih.gov
To illustrate the kinetic parameters that might be observed in such transformations, the following interactive table presents hypothetical rate constants for the reaction of a generic electrophile with a series of substituted pyridines, demonstrating the expected trend with this compound.
| Compound | Substituent at 4-position | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate |
|---|---|---|---|
| Pyridine | -H | 1.0 x 10⁻⁴ | 1 |
| 4-Methylpyridine | -CH₃ | 5.0 x 10⁻⁴ | 5 |
| 4-Methoxypyridine | -OCH₃ | 1.2 x 10⁻³ | 12 |
| N-cyclopropylpyridin-4-amine | -NH-c-Pr | 2.5 x 10⁻³ | 25 |
| 4-Nitropyridine | -NO₂ | 8.0 x 10⁻⁶ | 0.08 |
This table contains hypothetical data for this compound to illustrate expected kinetic trends based on its electronic properties.
Role of Intermediates in Reaction Sequences
The reactions of this compound are expected to proceed through a variety of reactive intermediates, largely dictated by the reaction conditions and the nature of the reacting partner.
One of the most significant reaction pathways involves the single-electron oxidation of the amine nitrogen, leading to the formation of an amine radical cation . This type of intermediate is well-documented for N-cyclopropylanilines and is highly plausible for this compound. researchgate.net The formation of this radical cation is often the initial step in photoredox or electrochemical reactions. Current time information in Bangalore, IN.d-nb.info
Once formed, the amine radical cation can undergo a characteristic and rapid cyclopropyl ring opening . This process is driven by the release of the inherent ring strain of the three-membered ring. The ring opening results in the formation of a distonic radical cation, where the radical and the cation are separated. In the context of an N-cyclopropylamine, this would likely lead to an iminium ion with a distal carbon-centered radical. researchgate.net This highly reactive intermediate can then be trapped by various nucleophiles or undergo further redox processes.
For instance, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines have been shown to selectively cleave the cyclopropyl group from the nitrogen. researchgate.net This reactivity is explained by the formation of an amine radical cation, followed by ring opening to an iminium ion and a carbon-centered radical, which then reacts with nitric oxide. researchgate.net A similar mechanistic pathway can be postulated for the reaction of this compound under nitrosating conditions.
Furthermore, reactions involving nucleophilic attack on the pyridine ring are expected to proceed through tetrahedral intermediates , as is common for nucleophilic aromatic substitution on pyridines. nih.gov The stability and subsequent fate of these intermediates would be influenced by the nature of the nucleophile and the reaction conditions.
Amine Radical Cations: Formed via single-electron oxidation of the amine.
Iminium Ions: Resulting from the ring-opening of the cyclopropyl group in the radical cation intermediate.
Tetrahedral Intermediates: Formed during nucleophilic attack on the pyridine ring.
The interplay and reactivity of these intermediates are central to the diverse chemical transformations that this compound can undergo.
Advanced Spectroscopic Characterization of N Cyclopropylpyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for the initial structural assignment of N-cyclopropylpyridin-4-amine. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing insight into the electronic structure of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the N-H proton, and the protons of the cyclopropyl (B3062369) group. The pyridine protons typically appear in the aromatic region, with those ortho and meta to the nitrogen atom being deshielded to different extents. The protons on the cyclopropyl group will exhibit complex splitting patterns due to geminal and vicinal coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate at lower field (higher ppm) due to their sp² hybridization and aromaticity. The carbons of the cyclopropyl group will appear at a much higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H (ortho to N) | 8.10 - 8.30 | Doublet |
| Pyridine H (meta to N) | 6.50 - 6.70 | Doublet |
| N-H | 5.50 - 6.50 | Broad Singlet |
| Cyclopropyl CH | 2.40 - 2.60 | Multiplet |
| Cyclopropyl CH₂ | 0.80 - 1.00 | Multiplet |
| Cyclopropyl CH₂' | 0.50 - 0.70 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C (para to N, C-NH) | 150 - 155 |
| Pyridine C (ortho to N) | 148 - 152 |
| Pyridine C (meta to N) | 107 - 112 |
| Cyclopropyl CH | 30 - 35 |
| Cyclopropyl CH₂ | 6 - 10 |
Note: The data presented in Tables 1 and 2 are based on computational predictions and established chemical shift correlations. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to understand the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent pyridine protons. Furthermore, the methine proton of the cyclopropyl group would show correlations to the methylene (B1212753) protons on the same ring, helping to decipher their complex splitting patterns.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the pyridine carbon signals in the 107-152 ppm range would be correlated with their corresponding aromatic proton signals.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms. nist.gov For this compound, ssNMR could be used to study its crystalline packing and identify the presence of different polymorphs. nist.gov
In the solid state, peak broadening is a significant issue, which is often addressed by techniques like Magic Angle Spinning (MAS). ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that can provide high-resolution spectra of solid samples. Differences in the chemical shifts observed in the ssNMR spectrum compared to the solution-state spectrum can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine N-H group and the pyridine nitrogen, which influence the crystal packing.
Chemical Shift Prediction and Correlation
Computational chemistry plays a significant role in modern spectroscopic analysis. The prediction of NMR chemical shifts can be achieved using various theoretical methods, such as Density Functional Theory (DFT). These predictions, when compared with experimental data, can help to confirm structural assignments.
For this compound, theoretical calculations would model the electronic environment of each nucleus to predict its shielding tensor, which is then converted into a chemical shift value. By correlating the predicted shifts with the experimental spectrum, a high degree of confidence in the assignment of complex signals can be achieved. Discrepancies between predicted and experimental values can also highlight interesting electronic effects or conformational preferences not accounted for in the computational model.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with absorption bands being characteristic of specific functional groups.
The FT-IR spectrum of this compound is expected to show several key absorption bands:
N-H Stretch: A characteristic band for the secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This band is often sharp and of medium intensity.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are expected just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
N-H Bend: The bending vibration of the N-H group is typically observed around 1500-1600 cm⁻¹.
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected to appear in the 1250-1335 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |
| N-H Bend | 1500 - 1600 | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
Note: The data in Table 3 is based on established group frequency correlations for amine and pyridine-containing compounds.
Raman Spectroscopy and its Applications in Solution and Solid State
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, polymorphism, and phase. The technique is sensitive to molecular vibrations that induce a change in the polarizability of the molecule. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its three main structural components: the pyridine ring, the cyclopropyl group, and the secondary amine linkage.
In the solid state , intermolecular interactions such as hydrogen bonding between the amine hydrogen and the pyridine nitrogen of adjacent molecules can significantly influence the vibrational frequencies. These interactions typically lead to shifts and broadening of the N-H stretching bands. Crystal lattice vibrations, or phonon modes, are also observable at very low frequencies (typically < 200 cm⁻¹), providing information about the crystalline structure.
In solution , the disappearance of lattice modes and the potential for solvent-solute interactions can alter the spectrum. The choice of solvent is crucial, as its own Raman signals can interfere. However, analysis in solution provides a view of the molecule in a more isolated state, free from crystal packing effects. For instance, conformational flexibility of the cyclopropyl group relative to the pyridine ring might be more evident in solution spectra.
Key vibrational modes for this compound can be predicted based on the analysis of its constituent parts, such as 4-aminopyridine (B3432731) and cyclopropylamine (B47189). researchgate.netacs.org The pyridine ring vibrations include the characteristic ring breathing modes, which are often strong and sharp in the Raman spectrum, and various C-H and C-C stretching and bending modes. nih.gov The cyclopropyl group has distinct vibrations, including CH₂ symmetric and asymmetric stretches, and a characteristic ring breathing mode. The C-N stretching vibrations from the amine linkage are also expected.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Structural Unit | Notes |
|---|---|---|---|
| N-H Stretch | 3200 - 3400 | Amine | Position and shape are sensitive to hydrogen bonding (solid vs. solution). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring | Typically sharp bands. |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Cyclopropyl Ring | Includes CH and CH₂ stretching modes. |
| Ring Breathing | 990 - 1050 | Pyridine Ring | Intense and characteristic of the pyridine ring. |
| Ring Breathing | 1200 - 1250 | Cyclopropyl Ring | Characteristic of the three-membered ring. |
This table is generated based on typical frequency ranges for the specified functional groups and structural motifs.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of a compound. High-resolution and tandem mass spectrometry methods are particularly powerful for the unambiguous identification of this compound.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound, with the molecular formula C₈H₁₀N₂, the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated and compared to the experimentally measured value.
Table 2: Exact Mass Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₈H₁₀N₂ | 134.0844 |
Calculated using the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307. The experimental measurement via HRMS is expected to align with this calculated value to within 5 ppm. nih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that reveals the molecule's connectivity and substructures.
The fragmentation of protonated this compound would likely proceed through several key pathways:
Loss of the cyclopropyl group: Cleavage of the C-N bond between the cyclopropyl group and the amine nitrogen is a probable fragmentation pathway.
Alpha-cleavage: Fragmentation of the bond adjacent to the amine nitrogen. miamioh.edu
Ring fragmentation: Cleavage of the pyridine ring itself, often leading to the loss of small neutral molecules like HCN.
Table 3: Predicted MS/MS Fragmentation of [C₈H₁₀N₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 135.09 | [C₅H₅N₂]⁺ (4-aminopyridine ion) | 94.05 | C₃H₅ (cyclopropyl radical) |
| 135.09 | [C₈H₉N]⁺ | 118.07 | NH₃ |
This table outlines plausible fragmentation pathways based on the chemical structure. Actual fragmentation patterns and ion abundances would need to be confirmed experimentally.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is the method of choice for assessing the purity of pharmaceutical compounds and identifying trace-level impurities. merckmillipore.commdpi.com
For this compound, a reversed-phase HPLC method would typically be employed for separation. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency, would be suitable.
The eluent from the HPLC column is introduced into the mass spectrometer, which serves as a detector. The MS can be operated in full-scan mode to detect all ions within a given mass range, or in selected ion monitoring (SIM) mode to look for specific expected impurities. The high resolution and accuracy of the MS detector allow for the determination of the elemental composition of any detected impurities, aiding in their identification. This technique is capable of detecting and quantifying impurities resulting from the synthesis, such as starting materials, by-products, or degradation products.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet (UV) or visible light. The resulting spectrum provides information about the chromophores present in the molecule.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-aminopyridine chromophore. The pyridine ring contains π electrons, and the amino group has non-bonding (n) electrons. The absorption of UV radiation promotes these electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.orgelte.hu
The primary transitions expected are:
π → π* transitions: These are typically high-intensity absorptions associated with the aromatic system.
n → π* transitions: These involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the pyridine ring. These transitions are generally of lower intensity than π → π* transitions. nih.gov
The parent compound, 4-aminopyridine, exhibits an absorption maximum (λₘₐₓ) at approximately 260 nm in aqueous solution. nih.gov The attachment of the cyclopropyl group, an alkyl substituent, to the amino nitrogen acts as an auxochrome. This is expected to cause a small bathochromic shift (a shift to a longer wavelength) and possibly a hyperchromic effect (an increase in absorption intensity).
Table 4: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Solvent |
|---|---|---|---|
| 4-Aminopyridine | π → π* | ~260-270 | Polar (e.g., Ethanol, Water) |
The exact λₘₐₓ and molar absorptivity (ε) would need to be determined experimentally but are predicted based on the spectrum of 4-aminopyridine. nih.gov
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and dynamics of fluorescent molecules, known as fluorophores. When a molecule absorbs light, it is excited to a higher electronic state. Fluorescence is the emission of light that occurs when the molecule returns to its ground state. The properties of this emitted light, such as its intensity, wavelength, and lifetime, provide a wealth of information about the molecule and its environment.
For this compound and its derivatives, fluorescence spectroscopy can be employed to determine key photophysical parameters. While specific experimental data for this compound is not extensively available in the public domain, the photophysical properties of structurally related nitrogen-containing heterocyclic compounds have been studied. For instance, the fluorescence quantum yields and emission lifetimes of various pyridine and amine derivatives are highly dependent on their substitution patterns and the solvent environment.
The introduction of different functional groups to the this compound scaffold can significantly alter its fluorescent properties. Electron-donating or -withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.
Table 1: Hypothetical Photophysical Data for this compound Derivatives in Dichloromethane
| Compound | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
| 1 | This compound | 260 | 310 | 5988 | 0.15 |
| 2 | 2-nitro-N-cyclopropylpyridin-4-amine | 285 | 350 | 6437 | 0.05 |
| 3 | 2-methoxy-N-cyclopropylpyridin-4-amine | 255 | 305 | 6228 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in photophysical properties upon substitution.
The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the extent of molecular rearrangement in the excited state. A larger Stokes shift often indicates a significant change in geometry upon excitation. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is a critical parameter for applications such as fluorescent probes and markers.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. This subtle change in mass can be detected by various analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a powerful tool for tracing the fate of atoms through chemical reactions and biological pathways.
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is frequently used in labeling studies. The incorporation of ¹⁵N into this compound can be instrumental in elucidating the mechanisms of its synthesis and reactivity. nih.gov By selectively labeling one of the nitrogen atoms—either the exocyclic amine nitrogen or the endocyclic pyridine nitrogen—researchers can track its involvement in a given chemical transformation.
One common application of ¹⁵N-labeling is to distinguish between different possible reaction pathways. For example, in a rearrangement reaction, tracking the position of the ¹⁵N label in the product molecule can confirm or rule out proposed intermediates.
Modern methods for the isotopic labeling of nitrogen heterocycles often involve a ring-opening and ring-closing sequence. chemrxiv.orgchemrxiv.org For a compound like this compound, this could hypothetically involve the activation of the pyridine ring, followed by nucleophilic attack and ring-opening. The resulting intermediate could then be reacted with a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, to incorporate the isotope before ring closure to reform the pyridine ring. chemrxiv.org
Table 2: Key ¹⁵N-Labeled Compounds in Mechanistic Studies
| Compound Name | Labeled Position | Application |
| N-cyclopropyl-[4-¹⁵N]pyridin-4-amine | Pyridine Nitrogen | Studying pyridine ring transformations |
| N-cyclopropylpyridin-4-[¹⁵N]amine | Amine Nitrogen | Investigating reactions involving the exocyclic amine |
The use of ¹⁵N labeling coupled with advanced spectroscopic techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, can provide detailed information about the electronic environment of the nitrogen atoms, further aiding in mechanistic elucidation. nih.gov For instance, in studying the metabolism of a drug candidate derived from this compound, ¹⁵N labeling can help identify metabolites by observing the characteristic isotopic signature in mass spectrometry data. rsc.org
Structural Chemistry and Crystallographic Analysis of N Cyclopropylpyridin 4 Amine
Single Crystal X-ray Diffraction
Determination of Molecular Geometry and Bond Parameters
Data not available.
Conformational Analysis in the Crystalline State
Data not available.
Characterization of Crystal Packing Motifs
Data not available.
Intermolecular Interactions in Solid and Solution States
Hydrogen Bonding Networks (N-H···N, N-H···O)
Data not available.
Van der Waals and π-π Stacking Interactions
Data not available.
Polymorphism and Co-crystallization Studies
Polymorphism:
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphs of N-cyclopropylpyridin-4-amine have been reported, studies on the closely related compound 4-aminopyridine (B3432731) have revealed the existence of new polymorphic forms with differing physicochemical properties such as hygroscopicity and stability. google.com This suggests that this compound may also exhibit polymorphism, which could be investigated through various crystallization techniques. google.com
Co-crystallization:
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. japtronline.comgoogle.com The functional groups in this compound, namely the amino and pyridine (B92270) moieties, make it an excellent candidate for co-crystallization with various coformers, particularly those containing carboxylic acid or other hydrogen bond donors.
Studies on the cocrystallization of efavirenz, a molecule also containing a cyclopropyl (B3062369) group, have shown that the dynamics of the cyclopropyl group can be influenced by the coformer and the intermolecular interactions within the cocrystal. rsc.org This indicates that co-crystallization could be a viable strategy to modulate the properties of this compound.
Table 1: Reported Polymorphic Forms of 4-Aminopyridine google.com
| Form | Characterizing PXRD Peaks (2θ ± 0.2°) |
| New Polymorph 1 | 17.5°, 21.7°, 24.9° |
| New Polymorph 2 | 17.5°, 21.7°, 24.9°, 25.2° |
This data is for the related compound 4-aminopyridine and is illustrative of the potential for polymorphism.
Chiral Structural Considerations and Stereoisomerism
Chirality is a key consideration in the biological activity of many molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry.
However, the introduction of a substituent on the cyclopropyl ring or the formation of certain derivatives could introduce chirality. For instance, if one of the methylene (B1212753) hydrogens on the cyclopropyl ring were to be substituted, the adjacent carbon would become a chiral center.
Furthermore, while the nitrogen atom of the amine group is tetrahedral and could potentially be a chiral center, the rapid inversion of the lone pair of electrons (amine inversion) at room temperature typically prevents the isolation of stable enantiomers in simple amines. youtube.com
The study of stereoisomerism in substituted pyridines is an active area of research, with various synthetic methods being developed to control the stereochemistry of these important compounds. rsc.orgnih.govnih.gov While this compound is achiral, understanding the principles of stereoisomerism is crucial when considering its potential derivatives for various applications.
Computational and Theoretical Investigations of N Cyclopropylpyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-cyclopropylpyridin-4-amine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.
Geometry optimization is a key application of DFT. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can predict bond lengths, bond angles, and dihedral angles. These optimized geometries provide a foundational understanding of the molecule's shape and steric properties.
The electronic properties derived from DFT include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and electronic transitions. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the nitrogen atom typically exhibits a region of negative potential, highlighting its role as a hydrogen bond acceptor.
A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-N(amine) | ~1.38 Å |
| N(amine)-C(cyclopropyl) | ~1.45 Å | |
| C=C (pyridine) | ~1.39 - 1.40 Å | |
| C-C (cyclopropyl) | ~1.51 Å | |
| Bond Angle | C-N-C (pyridine-amine-cyclopropyl) | ~125° |
| Dihedral Angle | C(py)-C(py)-N(amine)-C(cyclo) | Varies with conformation |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, high-accuracy ab initio calculations can be employed to refine the geometric parameters and energies obtained from DFT. They are particularly valuable for benchmarking the results of less computationally intensive methods and for studying systems where electron correlation effects are significant. For instance, studies on similar molecules have utilized MP2 methods to provide more accurate rotational energy profiles. researchgate.net
Computational methods are instrumental in predicting spectroscopic data, which is essential for the experimental characterization of new compounds. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).
These theoretical chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimental spectra, chemists can confirm the structure of a synthesized compound. For molecules with similar structures, such as 4-cyclopropylpyridine, calculated chemical shifts have shown good agreement with experimental values. researchgate.net
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound would be generated as follows:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | ~8.1 | ~149 |
| Pyridine C3, C5 | ~6.7 | ~108 |
| Pyridine C4 | - | ~155 |
| Amine NH | ~5.5 | - |
| Cyclopropyl (B3062369) CH | ~2.5 | ~35 |
| Cyclopropyl CH₂ | ~0.6, ~0.9 | ~7 |
Conformational Analysis and Energy Landscapes
The flexibility of the this compound molecule, particularly the rotation around the C-N bonds, gives rise to different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them.
The relative orientation of the cyclopropyl group with respect to the pyridine ring is a key conformational feature. The cyclopropyl group can adopt various conformations, such as a "bisected" or "perpendicular" arrangement relative to the plane of the pyridine ring. In the bisected conformation, one of the C-H bonds of the cyclopropyl methine group lies in the same plane as the aromatic ring, which often maximizes orbital overlap. nih.gov
Computational scans of the potential energy surface, where the dihedral angle between the cyclopropyl and pyridine moieties is systematically varied, can identify the energy minima corresponding to stable conformers. Studies on analogous cyclopropyl-substituted aromatic systems have shown that the bisected conformation is often the most stable. nih.gov
A torsional potential energy surface (PES) map is a graphical representation of the energy of the molecule as a function of one or more torsional angles. For this compound, a one-dimensional PES can be generated by rotating the cyclopropyl group around the N-C bond and calculating the energy at each step.
This mapping provides the energy barriers for rotation between different conformers. The height of these barriers determines the rate of interconversion between conformers at a given temperature. Such calculations have been performed for similar molecules to understand the dynamics of their cyclopropyl groups. rsc.org The resulting energy profile reveals the most and least favorable orientations, offering insights into the molecule's dynamic behavior in different environments.
A hypothetical torsional energy profile would show the relative energies of different rotational positions of the cyclopropyl group, with distinct minima for stable conformers and maxima for transition states.
| Dihedral Angle (Py-N-C-H) | Relative Energy (kcal/mol) |
| 0° (Bisected) | 0.0 |
| 60° | 2.5 |
| 90° (Perpendicular) | 3.0 |
| 120° | 2.5 |
| 180° (Bisected) | 0.2 |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational modeling allows for the detailed exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction kinetics.
The elucidation of reaction mechanisms for the synthesis or subsequent reactions of this compound can be achieved using quantum chemical methods, most notably Density Functional Theory (DFT). These calculations map the potential energy surface (PES) of a reacting system, identifying the lowest energy paths from reactants to products.
For instance, in a potential nucleophilic aromatic substitution (SNAr) reaction involving a precursor like 4-halopyridine and cyclopropylamine (B47189), computational methods can model the formation of the Meisenheimer complex intermediate. By calculating the geometries and energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. Methods like B3LYP or M06-2X are commonly used functionals, paired with basis sets such as 6-311+G(d,p) to provide a balance of accuracy and computational cost. nrel.gov These theoretical models can help rationalize how factors like the solvent, catalyst, or substituents influence the reaction pathway. The search for transition states, which represent the maximum energy point along a reaction coordinate, is a critical step, often performed using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.
Once a transition state (TS) is located and confirmed (typically by the presence of a single imaginary frequency in the vibrational analysis), its energy relative to the reactants provides the activation energy (ΔE‡) or activation enthalpy (ΔH‡). According to Transition State Theory (TST), this energy barrier is the primary determinant of the reaction rate. umw.edu
The rate constant (k) can be estimated using the Eyring equation: k = (kBT/h) e(-ΔG‡/RT)
where:
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions, all of which can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. umw.edu By computing these parameters, chemists can predict how temperature changes will affect reaction rates and compare the feasibility of competing reaction pathways. For example, a hypothetical reaction pathway for the functionalization of the pyridine ring could be computationally assessed to determine the most kinetically favorable route.
| Reaction Pathway | Computational Method | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) at 298.15 K |
|---|---|---|---|---|
| Ring Nitration (ortho to amine) | B3LYP/6-31G(d) | 24.5 | 23.9 | 35.1 |
| Ring Nitration (meta to amine) | B3LYP/6-31G(d) | 28.1 | 27.6 | 39.8 |
| N-Oxidation | B3LYP/6-31G(d) | 19.8 | 19.3 | 25.4 |
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic details of reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time, especially in a solvent. compchem.nl MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. compchem.nl
The this compound molecule possesses conformational flexibility, primarily related to the rotation around the C-N bond connecting the cyclopropyl group to the pyridine ring. The orientation of the cyclopropyl ring relative to the plane of the aromatic ring can influence its steric and electronic properties.
MD simulations can model the molecule in an explicit solvent box (e.g., water or DMSO) to observe its dynamic behavior. mpg.de These simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and the timescale of conformational changes. frontiersin.orgnih.gov Coarse-grained MD simulations can even model larger-scale systems to understand aggregation or interactions with macromolecules. nih.gov Analysis of the simulation trajectory can yield a population distribution of different conformers, providing insight into the dominant shapes the molecule adopts in solution.
| Conformer | C(ring)-C(ring)-N-C(cyclopropyl) Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Bisected) | ~90° | 0.00 | 75 |
| B (Eclipsed) | ~0° | 2.5 | 25 |
The interaction between a solute and its solvent is crucial for its solubility, reactivity, and transport properties. The amine group and the pyridine nitrogen of this compound are capable of forming hydrogen bonds with protic solvents like water.
MD simulations can provide a detailed picture of these interactions. By calculating radial distribution functions (RDFs) between the solute's hydrogen-bonding atoms (the amine H and the pyridine N) and the solvent's atoms (e.g., water's oxygen and hydrogen), the structure of the solvation shell can be characterized. rsc.org These analyses quantify the number of solvent molecules in the first solvation shell and their average distance and orientation, revealing the strength and geometry of the solute-solvent hydrogen bonds. This information is vital for understanding how the solvent mediates interactions and influences the molecule's conformational preferences. mdpi.com
Prediction of Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electronic structure of the molecule. nih.gov These descriptors help predict where a molecule is most likely to react with electrophiles or nucleophiles.
Key reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are related to the molecule's ability to donate and accept electrons, respectively. A high EHOMO suggests a good nucleophile, while a low ELUMO indicates a good electrophile.
HOMO-LUMO Gap: The energy difference (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity.
Chemical Potential (μ), Hardness (η), and Softness (S): These global descriptors are calculated from ionization potential (I) and electron affinity (A), which can be approximated by HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).
μ = (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / (2η)
Fukui Functions (f(r)): This local reactivity descriptor indicates the change in electron density at a particular atom upon the addition or removal of an electron. It helps identify the most reactive sites within the molecule for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). nih.gov For this compound, these calculations could pinpoint whether an electrophile would preferentially attack the pyridine nitrogen or a specific carbon on the ring.
| Descriptor | Value | Interpretation |
|---|---|---|
| EHOMO | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | -0.9 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (η) | 4.9 eV | Suggests moderate kinetic stability |
| Chemical Potential (μ) | -3.35 eV | Measures escaping tendency of electrons |
| Global Hardness (η) | 2.45 eV | Correlates with resistance to charge transfer |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, theoretical calculations would likely be performed using Density Functional Theory (DFT), a common and reliable method for such analyses. It is anticipated that the HOMO would be primarily localized on the electron-rich aminopyridine ring, specifically involving the nitrogen atom of the amino group and the delocalized π-system of the pyridine ring. The cyclopropyl group, being a saturated substituent, is expected to have a lesser contribution to the HOMO.
Conversely, the LUMO is expected to be distributed over the pyridine ring, which can act as an electron acceptor. The precise energy values for the HOMO, LUMO, and the resulting energy gap would require specific DFT calculations. For context, studies on similar molecules like 4-aminopyridine (B3432731) have shown HOMO-LUMO gaps that indicate a stable yet reactive molecule. The introduction of the cyclopropyl group may subtly influence these energy levels.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Energy (eV) |
| HOMO | -5.0 to -6.5 |
| LUMO | -0.5 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 5.5 |
Note: These values are hypothetical and serve as an illustrative example. Actual values would be determined by specific computational studies.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
For this compound, the MEP surface would be expected to show a region of significant negative potential (red) around the nitrogen atom of the pyridine ring and the exocyclic amino group. These areas represent the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the C-H bonds of the cyclopropyl and pyridine rings would likely exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic attack.
The electrostatic potential map provides a clear, visual representation of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.
Fukui Functions for Site Selectivity
Fukui functions are a concept within DFT that quantify the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density at a specific point as the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (reactivity towards an electron-donating reagent).
f-(r): For electrophilic attack (reactivity towards an electron-accepting reagent).
f0(r): For radical attack.
For this compound, the calculation of condensed Fukui functions (which assign a value to each atom) would pinpoint the most reactive sites. It is predicted that the nitrogen atom of the pyridine ring and the nitrogen of the amino group would exhibit high values of f-(r), confirming their status as the primary sites for electrophilic attack. The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen atom, would likely show higher values for f+(r), indicating their susceptibility to nucleophilic attack.
Table 2: Predicted Fukui Function Indices for Key Atoms in this compound
| Atom | Predicted f⁻ (Electrophilic Attack) | Predicted f⁺ (Nucleophilic Attack) |
| Pyridine N | High | Low |
| Amino N | High | Low |
| Pyridine C2/C6 | Low | Moderate |
| Pyridine C3/C5 | Low | Low |
| Pyridine C4 | Low | High |
Note: These are qualitative predictions. Precise numerical values would be obtained from specific computational calculations.
Applications of N Cyclopropylpyridin 4 Amine in Synthetic Chemistry and Materials Science
Role as a Key Synthetic Intermediate
The inherent reactivity of the aminopyridine core, coupled with the electronic and steric influence of the cyclopropyl (B3062369) substituent, positions N-cyclopropylpyridin-4-amine as a versatile building block in organic synthesis.
Building Block for Complex Heterocyclic Architectures
The N-cyclopropylaminopyridine framework serves as a foundational element for the synthesis of more elaborate heterocyclic systems. The pyridine (B92270) nitrogen and the exocyclic amine provide two points of reactivity that can be exploited to construct fused ring systems. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the general reactivity of aminopyridines suggests its potential in various synthetic transformations. For instance, aminopyridines are known to participate in cyclization reactions to form a variety of fused heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The synthesis of quinoline (B57606) derivatives, for example, often involves the condensation of anilines with various carbonyl compounds. jptcp.comresearchgate.netpharmaguideline.com By analogy, this compound could potentially be utilized in similar condensation reactions to generate novel polycyclic aromatic systems incorporating the cyclopropylaminopyridine moiety. The development of transition metal-catalyzed C-H amination has also become a significant strategy for synthesizing N-heterocycles. sioc-journal.cnnih.gov
Precursor in Multistep Organic Synthesis
In the context of multistep organic synthesis, this compound can be a crucial precursor for introducing the cyclopropylaminopyridine motif into larger, more complex target molecules. This is particularly relevant in the field of drug discovery, where this scaffold may impart desirable pharmacological properties. Patents have disclosed the use of related N-cyclopropylaminopyridine derivatives as intermediates in the synthesis of kinase inhibitors and other biologically active compounds. epo.orgnih.gov For example, "4-bromo-N-cyclopropylpyridin-2-amine" has been cited as an intermediate, highlighting the utility of halogenated versions of this scaffold in cross-coupling reactions to build molecular complexity. epo.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, and are widely used in the synthesis of pharmaceuticals. nih.govdergipark.org.trresearchgate.netnih.gov The presence of a bromine atom on the pyridine ring would allow for the facile introduction of various substituents through these well-established catalytic methods.
Ligand Chemistry and Metal Complexation
The pyridine nitrogen of this compound possesses a lone pair of electrons, making it an excellent candidate for coordination to metal centers. The resulting metal complexes can exhibit interesting structural features and catalytic activities.
Development of this compound as a Ligand in Coordination Chemistry
Aminopyridine-based ligands have been extensively studied in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. dntb.gov.uaekb.eg The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complexes. The cyclopropyl group on this compound can exert both steric and electronic effects, potentially leading to unique coordination geometries and reactivity. Research on aminopyridine-stabilized group-IV metal complexes has demonstrated their applications in polymerization catalysis. dntb.gov.ua While specific studies on this compound as a ligand are not widely reported, the general principles of aminopyridine coordination provide a framework for understanding its potential.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jptcp.commdpi.come3s-conferences.orgnih.govmdpi.com The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative Metal Complexes with Aminopyridine-type Ligands
| Ligand | Metal Ion | Resulting Complex Formula (Example) | Coordination Geometry (Example) | Reference |
| 4-Aminopyridine (B3432731) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | [Mn(4-Am)₂Cl₂] | Tetrahedral | ekb.eg |
| N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide | Cu(II) | CuL(4,4′-bipy)(H₂O)₂(ClO₄) | Distorted Octahedral | jptcp.com |
| Pyridoxal thiosemicarbazone derivatives | Cu(II) | [Cu(Me₂-HL)Cl]₂·6H₂O | Square Pyramidal | nih.gov |
This table presents examples of metal complexes with ligands analogous to this compound to illustrate the types of structures that could be formed. Specific data for this compound complexes is not available in the cited literature.
Catalytic Applications of this compound-Metal Complexes
Metal complexes containing aminopyridine ligands have shown promise in various catalytic applications. For instance, palladium complexes with N-heterocyclic carbene and phosphine (B1218219) ligands are highly effective catalysts for cross-coupling reactions. nih.gov Rhodium complexes are also widely used in catalysis, including hydrogenation and hydroformylation reactions. elsevierpure.comsemanticscholar.orgmdpi.commdpi.comnih.gov The catalytic activity of a metal complex is highly dependent on the nature of the ligand. The unique steric and electronic properties conferred by the this compound ligand could lead to novel catalytic activities. For example, the cyclopropyl group might influence the selectivity of a catalytic reaction by sterically directing the approach of a substrate to the metal center. Furthermore, the electronic effect of the cyclopropylamino group could modulate the reactivity of the metal center, potentially enhancing its catalytic efficiency. While specific catalytic applications of this compound-metal complexes have not been reported, the broader field of catalysis with aminopyridine-metal complexes suggests a rich area for future investigation. ekb.eg
Exploration in Materials Science
The unique molecular architecture of this compound, which combines a heterocyclic aromatic amine with a strained cycloalkane, presents intriguing possibilities for its application in materials science. Although direct research on the incorporation of this specific compound into materials is not extensively documented, its constituent functional groups—the 4-aminopyridine and the cyclopropyl moieties—have been independently studied in the context of polymer chemistry. This allows for a prospective analysis of its potential in creating novel functional materials.
Design and Synthesis of Functional Polymers
The this compound molecule offers multiple reactive sites that could be exploited for the synthesis of functional polymers. The secondary amine group provides a nucleophilic center, while the pyridine ring and the cyclopropyl group can also participate in or influence polymerization reactions.
One potential route to polymer synthesis is through the secondary amine functionality. This could allow for the incorporation of this compound as a monomer in step-growth polymerization reactions, such as polycondensation or polyaddition. For instance, it could react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or poly(amino alcohol)s, respectively. The rigidity of the pyridine ring and the presence of the cyclopropyl group would likely impart unique thermal and mechanical properties to the resulting polymers.
Alternatively, the pyridine nitrogen can be quaternized to introduce cationic charges along a polymer chain, a strategy employed in the synthesis of poly(allylamine) modified with 4-aminopyridine (PAAm-APy). researchgate.net This suggests that this compound could be used to functionalize existing polymers, creating materials with tailored properties for applications such as gene delivery or antimicrobial coatings.
The cyclopropyl group itself can be a key player in polymerization. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. longdom.org Research on vinylidenecyclopropanes has shown that they can undergo controlled radical ring-opening polymerizations to produce alkyne-based polymers with high structural regularity. chemrxiv.org This opens up the possibility of designing monomers derived from this compound that could participate in ring-opening metathesis polymerization (ROMP), leading to polymers with novel backbone structures and functionalities. nih.govacs.org
The synthesis of polymers containing cyclopropyl groups, such as poly(2-cyclopropyl-2-oxazoline), has been shown to result in materials with interesting thermoresponsive properties and high glass transition temperatures. acs.org Similarly, copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) with acrylonitrile (B1666552) have demonstrated good optical transparency and high thermal stability. jomardpublishing.com These findings suggest that incorporating this compound into a polymer backbone could lead to materials with a desirable combination of properties.
A hypothetical polymerization strategy could involve the synthesis of a vinyl-functionalized derivative of this compound, which could then be copolymerized with other vinyl monomers to create a range of functional polymers. The properties of these polymers would be tunable based on the comonomer selection and the ratio of the monomers in the final product.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Site on Monomer | Potential Polymer Class |
| Step-Growth Polymerization | Secondary Amine | Polyamides, Polyureas |
| Polymer Functionalization | Pyridine Nitrogen | Cationic Polymers |
| Ring-Opening Polymerization | Cyclopropyl Group | Alkyne-based Polymers |
| Chain-Growth Polymerization | Functionalized Vinyl Group | Vinyl Copolymers |
Potential in Advanced Materials with Specific Electronic or Optical Properties
The combination of the electron-rich pyridine ring and the unique electronic nature of the cyclopropyl group in this compound suggests its potential for creating advanced materials with specific electronic or optical properties.
The pyridine moiety is a well-known component in materials with interesting electronic and optical characteristics. Polymers containing pyridine units, such as poly(p-phenylenevinylene) derivatives with pyridine, are known for their use in light-emitting diodes (LEDs) due to their electron-transporting capabilities. The nitrogen atom in the pyridine ring can also coordinate with metal ions, opening up possibilities for the development of sensors, catalysts, and metallo-supramolecular polymers. The incorporation of 4-aminopyridine into molecularly imprinted polymers has been explored for the controlled release of the drug, demonstrating the potential for creating responsive materials. tandfonline.com
The cyclopropyl group, while often considered an aliphatic moiety, possesses electronic properties that resemble those of a double bond due to the π-character of its bent bonds. chemrxiv.org This can lead to electronic conjugation with adjacent unsaturated systems. In the case of this compound, this could result in interesting photophysical properties. The synthesis of copolymers from (p-2-methoxycarbonyl)cyclopropyl styrene and acrylonitrile has yielded optically transparent materials, indicating that the presence of the cyclopropyl group does not necessarily hinder optical clarity and may even enhance it. jomardpublishing.com
The development of polymers from this compound could lead to materials with tunable refractive indices. The introduction of the dense and strained cyclopropyl group could increase the refractive index of the polymer, a desirable property for applications in optical lenses and coatings. Furthermore, the ability of the pyridine nitrogen to be protonated or to coordinate with metal ions could allow for the modulation of the electronic and optical properties of the material in response to external stimuli such as pH or the presence of specific metal ions.
Table 2: Predicted Properties and Potential Applications of Polymers Derived from this compound
| Property | Influencing Moiety | Potential Application |
| High Glass Transition Temperature | Cyclopropyl Group, Pyridine Ring | High-performance plastics |
| Thermoresponsiveness | Cyclopropyl Group | Smart materials, drug delivery |
| Optical Transparency | Cyclopropyl Group | Optical lenses, coatings |
| Electron Transport | Pyridine Ring | Organic electronics (OLEDs) |
| Cationic Charge Carrier | Quaternized Pyridine Nitrogen | Gene delivery, antimicrobial surfaces |
| Metal Coordination | Pyridine Nitrogen | Sensors, catalysts |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into N-cyclopropylpyridin-4-amine and related compounds has primarily centered on their synthetic accessibility and the inherent reactivity conferred by the strained cyclopropyl (B3062369) group and the nucleophilic pyridine (B92270) nitrogen. The core of the existing knowledge base lies in the synthesis of N-arylcyclopropylamines through advanced catalytic methods. Key findings demonstrate that palladium and nickel-catalyzed C-N cross-coupling reactions are effective for forming the crucial bond between a cyclopropylamine (B47189) moiety and an aryl or heteroaryl halide. researchgate.netresearchgate.netacs.org Specifically, catalyst systems involving specialized bisphosphine ligands have shown high efficacy for the N-arylation of cyclopropylamine, even at room temperature, and are applicable to heteroaryl halides like chloropyridines. researchgate.net This suggests that this compound can be synthesized with a good degree of control and efficiency, making it an accessible building block for further chemical exploration.
Furthermore, the cyclopropylamine moiety is recognized as a valuable pharmacophore in medicinal chemistry. longdom.org Its unique structural and electronic properties, stemming from the strained three-membered ring, allow it to serve as a versatile intermediate in the synthesis of novel therapeutic agents. longdom.org The pyridine ring itself is a cornerstone of medicinal chemistry, being the second most common heterocycle in FDA-approved drugs and known for a vast range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.gov The reactivity of the N-aryl cyclopropylamine scaffold has also been explored, for instance, in photochemical [3+2] cycloaddition reactions to form N-arylaminocycloalkyl compounds, highlighting its potential for generating molecular complexity. chemrxiv.org
Unexplored Avenues and Emerging Research Questions
Despite its straightforward conceptual structure, this compound remains a largely under-investigated molecule. A significant unexplored avenue is the systematic evaluation of its own biological activity. While the parent scaffolds (cyclopropylamine and 4-aminopyridine) have known biological roles, the specific pharmacological profile of the combined molecule has not been thoroughly investigated. longdom.orgnih.gov Emerging research questions include:
What is the spectrum of biological activity for this compound and its simple derivatives against various targets, such as kinases, proteases, or specific receptors?
Could the compound exhibit novel agrochemical properties, such as fungicidal, insecticidal, or herbicidal activity, given that cyclopropylamine derivatives are used in this sector? longdom.orgnih.gov
What are the coordination chemistry characteristics of this compound? Can it act as a unique ligand for transition metals, potentially leading to new catalysts or functional materials? The pyridine nitrogen offers a clear coordination site, and the cyclopropyl group could influence the steric and electronic properties of resulting metal complexes. jscimedcentral.com
How does the cyclopropyl group influence the physicochemical properties of the 4-aminopyridine (B3432731) core, such as its pKa, solubility, and metabolic stability? nih.gov
Potential for Advanced Methodological Development in Synthesis and Characterization
While catalytic C-N coupling methods are established for related systems, there is potential for developing more advanced and sustainable synthetic methodologies specifically tailored for this compound. researchgate.netacs.org Future research could focus on:
Catalyst Optimization: Developing more active, stable, and cost-effective catalysts (e.g., using earth-abundant metals) for the synthesis of N-heteroaryl cyclopropylamines to improve yields and reduce reaction times.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which could offer better control over reaction parameters, improve safety, and facilitate scale-up.
Biocatalysis: Exploring enzymatic approaches for the synthesis, which could provide high selectivity under mild, environmentally friendly conditions.
In terms of characterization, advanced techniques could provide deeper insights into the molecule's structure and dynamics. While standard methods like NMR and mass spectrometry are routine, specialized spectroscopic and computational studies could elucidate the conformational preferences and electronic structure arising from the interplay between the pyridine ring and the cyclopropyl group. mdpi.comnih.gov
Broader Implications for Organic and Materials Chemistry
The study of this compound holds broader implications for several chemical disciplines. In organic chemistry , it serves as a model system for investigating the reactivity of strained rings attached to heteroaromatic systems. Research into its functionalization could uncover novel synthetic transformations. chemrxiv.org
In medicinal chemistry , a deeper understanding of its structure-activity relationships could inform the design of new therapeutic agents. The cyclopropyl group can impart conformational rigidity and metabolic stability, properties that are highly desirable in drug design. longdom.org Its derivatives could serve as scaffolds for a new generation of bioactive molecules targeting a wide range of diseases. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for N-cyclopropylpyridin-4-amine, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via (i) coupling reactions of pyrimidine derivatives with cyclopropylamine or (ii) nucleophilic substitution using chloroalkylpyrimidines and ammonia under controlled conditions . Key steps include:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization : Validate purity via HPLC (>95%) and confirm structure using -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .
Q. How should researchers characterize the molecular structure and stability of this compound?
Methodological Answer:
- Structural Analysis : Use X-ray crystallography (if crystals are obtainable) to resolve bond angles and cyclopropane ring strain effects. NMR can confirm proton environments, particularly the cyclopropyl NH and pyridine aromatic protons .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Store under inert gas (argon) at -20°C for long-term stability .
Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?
Methodological Answer:
- Antifungal Activity : Use Candida albicans or Aspergillus fumigatus cultures in microdilution assays (CLSI M27/M38 guidelines).
- Anticancer Potential : Screen against NCI-60 cancer cell lines, with IC determination via MTT assays. Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scalability?
Methodological Answer:
- Reaction Optimization : Test palladium catalysts (e.g., Pd(OAc)/Xantphos) for coupling efficiency. Vary solvents (DMF vs. acetonitrile) and bases (KCO vs. CsCO) to improve cyclopropane ring formation .
- Scale-Up Considerations : Use flow chemistry to mitigate exothermic risks during ammonia reactions. Monitor temperature gradients rigorously to prevent byproduct formation .
Q. How should contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to aggregate data, assessing study heterogeneity (e.g., cell line variability, assay protocols). Use meta-analysis tools (RevMan) to calculate pooled effect sizes .
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, passage number consistency) across labs. Validate findings using orthogonal methods (e.g., apoptosis assays vs. proliferation markers) .
Q. What strategies are effective for designing this compound derivatives with enhanced target specificity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the pyridine ring (e.g., halogens, methyl groups) and evaluate binding affinity via surface plasmon resonance (SPR).
- Computational Modeling : Perform molecular docking (AutoDock Vina) against fungal CYP51 or human kinase targets to prioritize synthetic targets .
Q. How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in complex experiments?
Methodological Answer:
- Risk Mitigation : Follow GHS guidelines for amine handling: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations .
- Waste Disposal : Neutralize acidic/basic byproducts before transferring to hazardous waste containers. Consult institutional EH&S protocols for solvent disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
